![molecular formula C23H31N3O4S B12484933 N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12484933.png)
N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]glicinamida es un compuesto orgánico complejo que presenta una combinación de grupos aromáticos, sulfonilo y morfolina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N2-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]glicinamida generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del esqueleto de glicinamida: Esto se puede lograr mediante la reacción de derivados de glicina con aminas apropiadas.
Introducción del grupo sulfonilo: Este paso implica la sulfonilación del compuesto intermedio utilizando cloruros de sulfonilo en condiciones básicas.
Adición del grupo morfolina: Esto se puede hacer mediante reacciones de sustitución nucleofílica donde el anillo de morfolina se introduce al compuesto intermedio.
Métodos de producción industrial
La producción industrial de estos compuestos complejos a menudo implica la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, ambientes de reacción controlados y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N~2~-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]glicinamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Los anillos aromáticos y el grupo morfolina pueden oxidarse bajo condiciones de oxidación fuertes.
Reducción: El compuesto se puede reducir para modificar el grupo sulfonilo o los anillos aromáticos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: Reactivos como hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Reactivos como halógenos para la sustitución electrofílica o nucleófilos como aminas para la sustitución nucleofílica.
Productos principales
Los principales productos de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos o sulfonas, mientras que la reducción podría llevar a la formación de aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química medicinal: Como posible candidato a fármaco debido a su estructura compleja y grupos funcionales.
Síntesis orgánica: Como intermedio en la síntesis de otras moléculas orgánicas complejas.
Ciencia de materiales: En el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N2-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]glicinamida dependería de su aplicación específica. En química medicinal, podría interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos similares
- N~2~-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]acetamida
- N~2~-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(piperidin-4-il)propil]glicinamida
Singularidad
N~2~-(2-metilfenil)-N~2~-[(4-metilfenil)sulfonil]-N-[3-(morfolin-4-il)propil]glicinamida es único debido a la combinación específica de sus grupos funcionales, que pueden conferir propiedades químicas y biológicas distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C23H31N3O4S |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C23H31N3O4S/c1-19-8-10-21(11-9-19)31(28,29)26(22-7-4-3-6-20(22)2)18-23(27)24-12-5-13-25-14-16-30-17-15-25/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27) |
Clave InChI |
YIUVAMSFRDAWKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12484852.png)


![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484881.png)
![2-(3-methylphenoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12484888.png)
![1-(prop-2-en-1-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12484895.png)
![3-(4-bromophenyl)-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12484897.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12484905.png)
![5-[(ethylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484907.png)
![3,4-dichloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12484920.png)
![3-{5-[({3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}benzoic acid](/img/structure/B12484923.png)
![Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484930.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine](/img/structure/B12484936.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
